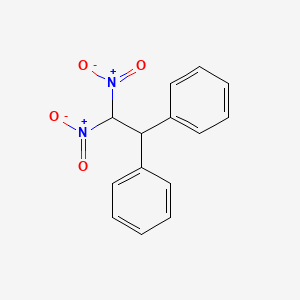![molecular formula C24H28N2O4 B5168727 methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5168727.png)
methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate, also known as MCC950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a critical role in the innate immune system. It is involved in the activation of cytokines that cause inflammation, which is an important response to infection or injury. However, excessive inflammation can lead to a variety of diseases, including autoimmune disorders, metabolic diseases, and neurodegenerative disorders. MCC950 has been shown to be effective in reducing inflammation in a variety of disease models, making it a promising therapeutic agent.
Mecanismo De Acción
Methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate works by inhibiting the NLRP3 inflammasome, which is involved in the activation of cytokines that cause inflammation. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogens, cellular damage, and metabolic stress. Once activated, the NLRP3 inflammasome leads to the production of cytokines such as IL-1β and IL-18, which promote inflammation. methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate binds to the NLRP3 inflammasome and prevents its activation, thereby reducing the production of cytokines and inflammation.
Biochemical and Physiological Effects:
methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to reducing inflammation, methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate has been shown to reduce oxidative stress and improve mitochondrial function. methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate has also been shown to improve glucose metabolism and reduce insulin resistance in models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate is that it is a specific inhibitor of the NLRP3 inflammasome, which makes it a valuable tool for studying the role of the NLRP3 inflammasome in disease. However, one limitation of methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate is that it is a small molecule inhibitor, which means that it may not be effective in all disease models. In addition, the synthesis of methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate is complex and may be difficult to reproduce in some laboratories.
Direcciones Futuras
There are several future directions for research on methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate. One area of research is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another area of research is the identification of biomarkers that can be used to predict which patients will respond to methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate in humans.
Métodos De Síntesis
The synthesis of methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate is a complex process that involves several steps. The first step is the preparation of 4-aminobenzoic acid, which is then reacted with 3-cyclohexylpropanoyl chloride to form 4-[(3-cyclohexylpropanoyl)amino]benzoic acid. This intermediate is then reacted with N,N'-dicyclohexylcarbodiimide (DCC) and methyl 2-amino-5-bromobenzoate to form the final product, methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate.
Aplicaciones Científicas De Investigación
Methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate has been extensively studied in a variety of disease models, including multiple sclerosis, Alzheimer's disease, and diabetes. In these models, methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate has been shown to reduce inflammation and improve disease outcomes. In addition, methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate has been shown to be effective in reducing inflammation in models of sepsis, a life-threatening condition caused by an excessive immune response to infection.
Propiedades
IUPAC Name |
methyl 2-[[4-(3-cyclohexylpropanoylamino)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-30-24(29)20-9-5-6-10-21(20)26-23(28)18-12-14-19(15-13-18)25-22(27)16-11-17-7-3-2-4-8-17/h5-6,9-10,12-15,17H,2-4,7-8,11,16H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDTYCXUQKDHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5168645.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5168652.png)
![tert-butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B5168659.png)
![1-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-oxoethyl}-3-methylpyridinium bromide](/img/structure/B5168662.png)
![2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5168675.png)
![4-{(2-chlorophenyl)[1-(3,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5168683.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5168695.png)

![[2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5168708.png)
![N-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B5168715.png)

![3-[(cyclohexylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5168724.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5168737.png)